
(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide
Descripción general
Descripción
(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, also known as FDMB, is an organic compound composed of a carbon-nitrogen-fluorine-oxygen-hydrogen backbone. It is a versatile and useful compound that has many applications in scientific research and laboratory experiments. It is a highly effective reagent for a variety of reactions, and its structure has been studied extensively in order to understand its mechanism of action.
Aplicaciones Científicas De Investigación
Enantioresolution of Amino Acids
Fdnp-val-nh2 has been used as a chiral derivatizing reagent for the enantioresolution of amino acids . This process involves the separation of enantiomers, which are molecules that are mirror images of each other. The use of Fdnp-val-nh2 allows for the indirect chiral separation of these enantiomers .
2. Liquid Chromatographic Enantioresolution of Carbonyl Compounds Another application of Fdnp-val-nh2 is in the liquid chromatographic enantioresolution of carbonyl compounds . In this process, Fdnp-val-nh2 is used as a chiral derivatizing reagent to separate the enantiomers of carbonyl compounds .
Synthesis of Diastereomers
Fdnp-val-nh2 can be used in the synthesis of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other. The use of Fdnp-val-nh2 allows for the creation of these unique structures .
High-Performance Liquid Chromatography (HPLC)
Fdnp-val-nh2 is used in high-performance liquid chromatography (HPLC), a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture . It is used as a chiral derivatizing reagent in HPLC to separate enantiomers .
Microwave-Assisted Synthesis
Fdnp-val-nh2 has been used in microwave-assisted synthesis . This is a method of synthesis where microwave radiation is used to heat the reactants. The use of Fdnp-val-nh2 in this process can help to improve the efficiency and effectiveness of the synthesis .
6. Development of New Chiral Derivatizing Reagents Fdnp-val-nh2 can also be used in the development of new chiral derivatizing reagents . These new reagents can then be used in a variety of applications, including the ones listed above .
Propiedades
IUPAC Name |
(2S)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFFRKNPAXXEBL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563340 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide | |
CAS RN |
132679-61-9 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nalpha -(2,4-Dinitro-5-fluorophenyl)-L-valinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide used in amino acid analysis?
A1: (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide reacts with chiral amino acids to form diastereomeric derivatives. These derivatives possess distinct physicochemical properties, enabling separation and quantification using High-Performance Liquid Chromatography (HPLC) [, ]. This is particularly useful for determining the enantiomeric purity of synthetic amino acids, as the ratio of the diastereomers directly reflects the ratio of the original enantiomers.
Q2: What are the advantages of using (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide compared to other derivatizing agents?
A3: (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide offers several advantages, including high sensitivity due to its strong UV absorbance at 340 nm, allowing for the detection of picomolar quantities of amino acids []. Furthermore, this reagent exhibits good resolution for a wide range of amino acids, including challenging cases like N-methylated derivatives []. This eliminates the need for pre-treatment steps to remove interfering compounds, simplifying the analysis and making it faster compared to other methods.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





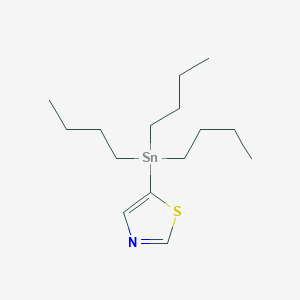

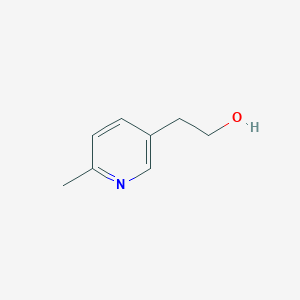
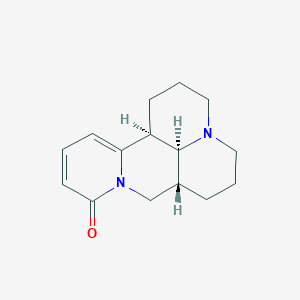

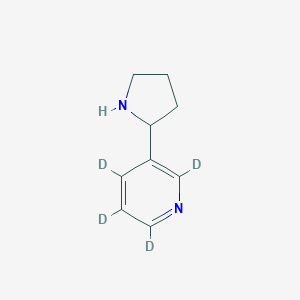




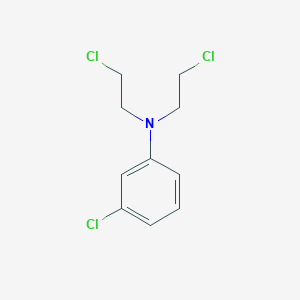
![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)